5-(Aminomethyl)-6-chloropyridin-3-ol
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Overview
Description
5-(Aminomethyl)-6-chloropyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-chloropyridin-3-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by reductive amination using formaldehyde and ammonia or an amine source .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the aminomethyl group under milder conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-chloropyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of 5-(Aminomethyl)-6-chloropyridin-3-one.
Reduction: Formation of 5-(Aminomethyl)-6-chloropyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-6-chloropyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-chloropyridin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine and hydroxyl groups can participate in various interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-chloropyridin-3-ol
- 5-(Aminomethyl)-6-bromopyridin-3-ol
- 5-(Aminomethyl)-6-chloropyridin-2-ol
Uniqueness
5-(Aminomethyl)-6-chloropyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6-position and the hydroxyl group at the 3-position allows for unique interactions and reactions that are not observed in its analogs .
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-(aminomethyl)-6-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H,2,8H2 |
InChI Key |
MJGPWLSKVKJBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)O |
Origin of Product |
United States |
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